フォスタマニブ二ナトリウム
概要
説明
科学的研究の応用
Fostamatinib disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Primarily used for the treatment of chronic immune thrombocytopenia (ITP). .
Industry: Employed in the development of new pharmaceuticals targeting tyrosine kinases.
作用機序
フォスタマニブ二ナトリウムは、脾臓チロシンキナーゼ(SYK)の活性を阻害することで効果を発揮します . SYKは、免疫系が抗原に反応するシグナル伝達経路に関与しています。 フォスタマニブ二ナトリウムは、SYKの活性を阻害することで、免疫系による血小板の破壊を抑制し、慢性免疫性血小板減少症の患者さんの血小板数を増加させます . 活性代謝産物であるタマチニブ(R406)がこの阻害作用を担っています .
Safety and Hazards
In case of accidental ingestion or inhalation, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . If the substance comes into contact with skin, it is advised to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .
将来の方向性
Fostamatinib has met the primary endpoint in a Phase 3 trial in Japan for the treatment of chronic immune thrombocytopenia (ITP) . The study showed that patients receiving fostamatinib achieved a stable platelet response significantly higher than patients receiving a placebo control . These results add to the body of evidence demonstrating fostamatinib may provide a meaningful benefit to people with ITP .
生化学分析
Biochemical Properties
Fostamatinib disodium is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver . It has a high protein binding ratio . R406 inhibits the activity of the enzyme spleen tyrosine kinase (SYK) . This enzyme is involved in stimulating parts of the immune system . By blocking SYK’s activity, Fostamatinib disodium reduces the immune system’s destruction of platelets, allowing the platelet count to rise, which reduces the likelihood of excessive bleeding .
Cellular Effects
Fostamatinib disodium has shown activity in numerous cell types in vitro . It has been found to be effective in reducing inflammation and joint damage in immune-mediated rheumatoid arthritis . It has also shown efficacy in a remarkable range of animal models in vivo, including rodent models of asthma, inflammatory arthritis, lupus, glomerulonephritis, diabetes, and lymphoma .
Molecular Mechanism
The active metabolite of Fostamatinib disodium, R406, inhibits signal transduction by Fcγ receptors involved in the antibody-mediated destruction of platelets by immune cells in chronic ITP . It is an adenosine triphosphate–competitive inhibitor of the Syk catalytic domain and has a number of downstream effects, including inhibiting FcϵRI signaling in mast cells as well as FcγR and B-cell receptor Syk-dependent signaling .
Temporal Effects in Laboratory Settings
Fostamatinib disodium is rapidly absorbed into circulation, with a terminal half-life of approximately 15 hours . It is dominantly excreted in feces after anaerobic modification by the gut microbiota . Patients receiving Fostamatinib treatment had a higher rate of dose reductions or temporary dose interruptions .
Dosage Effects in Animal Models
In animal models, the effects of Fostamatinib disodium have been studied extensively. It has shown efficacy in a remarkable range of animal models in vivo, including rodent models of asthma, inflammatory arthritis, lupus, glomerulonephritis, diabetes, and lymphoma . The dosage effects in these models have not been explicitly mentioned in the search results.
Metabolic Pathways
Fostamatinib disodium is metabolized by alkaline phosphatase to its major active metabolite, R406 . In vitro, R406 is principally metabolized by CYP3A4 and UGT1A9 . R406 inhibits CYP3A4 and breast cancer resistance protein (BCRP), and induces CYP2C8 .
Transport and Distribution
Fostamatinib disodium is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood . It is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .
準備方法
フォスタマニブ二ナトリウムは、複数段階の化学プロセスによって合成されます。 最終段階では、化合物をリン酸化してフォスタマニブ二ナトリウムを生成します . 工業的な生産方法は、通常、最適化された反応条件を用いた大規模合成により、高い収率と純度が得られます .
化学反応の分析
フォスタマニブ二ナトリウムは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな代謝産物を生成する可能性があります。
還元: 還元反応は、分子上の官能基を修飾する可能性があります。
これらの反応に使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます . これらの反応から生成される主要な生成物は、フォスタマニブ二ナトリウムのさまざまな代謝産物と誘導体です .
科学研究への応用
フォスタマニブ二ナトリウムは、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
フォスタマニブ二ナトリウムは、SYKを特異的に標的とするという点で、チロシンキナーゼ阻害剤の中でユニークです。類似の化合物には以下のようなものがあります。
リツキシマブ: B細胞上のCD20を標的とするモノクローナル抗体であり、自己免疫疾患や特定のがんの治療に使用されます.
エルトロムボパグ: 血小板産生を増加させるためのトロンボポエチン受容体アゴニストであり、ITPの患者さんに使用されます.
ロミプロスチム: エルトロムボパグと同じ目的で使用される、別のトロンボポエチン受容体アゴニスト.
フォスタマニブ二ナトリウムのユニークさは、作用機序、特にSYKを標的とするという点にあります。これは、異なる経路を標的とするか、異なる作用機序を持つ他の治療法とは異なります .
特性
IUPAC Name |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBQXDGYCYSGA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN6Na2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145275 | |
Record name | Fostamatinib disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025687-58-4, 914295-16-2 | |
Record name | Fostamatinib disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025687584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fostamatinib disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSTAMATINIB DISODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9417132K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。